molecular formula C14H11NO2Se B12713738 1,2-Benzisoselenazol-3(2H)-one, 7-methoxy-2-phenyl- CAS No. 81744-10-7

1,2-Benzisoselenazol-3(2H)-one, 7-methoxy-2-phenyl-

Cat. No.: B12713738
CAS No.: 81744-10-7
M. Wt: 304.21 g/mol
InChI Key: VYFOBZAIPIKAPR-UHFFFAOYSA-N
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Description

1,2-Benzisoselenazol-3(2H)-one, 7-methoxy-2-phenyl- is a selenium-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 7-methoxy-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of ortho-aminophenyl selenides: This method involves the reaction of ortho-aminophenyl selenides with carbonyl compounds under acidic or basic conditions.

    Oxidative cyclization: This method involves the oxidation of selenoamides or selenoureas in the presence of oxidizing agents like hydrogen peroxide or iodine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and purity. This may include:

    Batch reactors: For small to medium-scale production.

    Continuous flow reactors: For large-scale production, offering better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisoselenazol-3(2H)-one, 7-methoxy-2-phenyl- can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the selenium atom to selenides or diselenides.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the selenium atom.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, iodine, or other peroxides.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, or nucleophiles like amines or thiols.

Major Products Formed

    Oxidation products: Selenoxides, selenones.

    Reduction products: Selenides, diselenides.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a reagent or catalyst in organic synthesis.

    Biology: Potential antioxidant or enzyme inhibitor properties.

    Medicine: Investigated for its potential anticancer, antimicrobial, or anti-inflammatory activities.

    Industry: Used in the development of materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 7-methoxy-2-phenyl- depends on its specific application:

    Biological activity: May involve interaction with cellular targets like enzymes or receptors, leading to modulation of biochemical pathways.

    Chemical reactivity: The selenium atom can participate in redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisoselenazol-3(2H)-one: The parent compound without the methoxy and phenyl substituents.

    1,2-Benzisothiazol-3(2H)-one: A sulfur analog with similar structural features.

    1,2-Benzisoxazol-3(2H)-one: An oxygen analog with similar structural features.

Uniqueness

1,2-Benzisoselenazol-3(2H)-one, 7-methoxy-2-phenyl- is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs

Properties

CAS No.

81744-10-7

Molecular Formula

C14H11NO2Se

Molecular Weight

304.21 g/mol

IUPAC Name

7-methoxy-2-phenyl-1,2-benzoselenazol-3-one

InChI

InChI=1S/C14H11NO2Se/c1-17-12-9-5-8-11-13(12)18-15(14(11)16)10-6-3-2-4-7-10/h2-9H,1H3

InChI Key

VYFOBZAIPIKAPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1[Se]N(C2=O)C3=CC=CC=C3

Origin of Product

United States

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